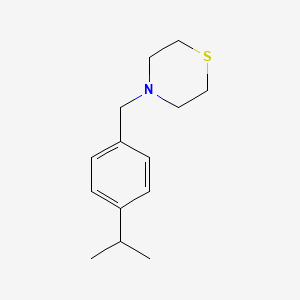

4-(4-isopropylbenzyl)thiomorpholine

説明

4-(4-Isopropylbenzyl)thiomorpholine is a thiomorpholine derivative featuring a six-membered ring containing one sulfur and one nitrogen atom, substituted at the nitrogen with a 4-isopropylbenzyl group. For instance, 4-(4-nitrophenyl)thiomorpholine is a precursor for antimycobacterial and antidiabetic agents , while 4-(4-chlorobenzyl)thiomorpholine (CAS 17494-26-7) is a commercial intermediate .

特性

IUPAC Name |

4-[(4-propan-2-ylphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NS/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-16-10-8-15/h3-6,12H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRDFYAADUYWGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)CN2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198017 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Benzyl-Thiomorpholine Derivatives

The benzyl group’s substituent significantly impacts electronic, steric, and biological properties. Key comparisons include:

*Estimated based on molecular formula (C₁₄H₂₁NS).

The nitro group in 4-(4-nitrophenyl)thiomorpholine enables hydrogen bonding and stacking interactions in crystals, which are absent in morpholine analogs . The isopropyl group, being bulkier and more lipophilic, may hinder crystallization but improve membrane permeability in bioactive contexts.

Heterocyclic Ring Modifications: Thiomorpholine vs. Morpholine

Replacing oxygen (morpholine) with sulfur (thiomorpholine) alters electronic and structural properties:

Morpholine analogs, however, exhibit stronger Gram-positive antibacterial effects .

Physicochemical and Structural Analysis

- Crystallography : 4-(4-Nitrophenyl)thiomorpholine adopts a chair conformation with axial aryl groups, stabilized by C–H···O bonds . Morpholine analogs lack sulfur’s polarizability, leading to less cohesive crystal packing .

- Hirshfeld Surface Analysis : Thiomorpholine derivatives exhibit higher sulfur-mediated van der Waals interactions compared to morpholines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。